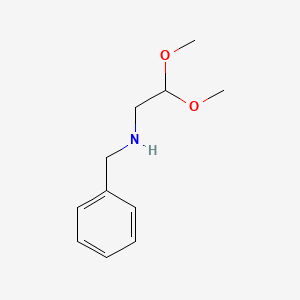

n-Benzyl-2,2-dimethoxyethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2,2-dimethoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODLUMZUJRFPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNCC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970215 | |

| Record name | N-Benzyl-2,2-dimethoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54879-88-8 | |

| Record name | 54879-88-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2,2-dimethoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to n-Benzyl-2,2-dimethoxyethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Benzyl-2,2-dimethoxyethanamine is a key synthetic intermediate, primarily recognized for its role in the preparation of various pharmaceuticals, including antimalarial agents and the anthelmintic drug Praziquantel. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and an analysis of its known applications. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are detailed to enable replication and further investigation.

Chemical Properties

This compound, with the CAS number 54879-88-8, is a colorless to light yellow liquid at room temperature.[1] It is an organic compound containing a benzyl group and a dimethoxy acetal functional group.

Identification and Structure

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 54879-88-8 |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| Canonical SMILES | COC(CNCC1=CC=CC=C1)OC |

| InChI Key | LODLUMZUJRFPLU-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 102 °C at 1 Torr[2] |

| Density | 1.008 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | 7.30 ± 0.29 (Predicted)[1] |

| Storage Temperature | 2-8°C, protect from light[1] |

Synthesis and Purification

This compound can be synthesized through two primary routes: the alkylation of benzylamine with a protected bromoacetaldehyde derivative and the reductive amination of benzaldehyde with 2,2-dimethoxyethanamine.

Experimental Protocols

Method 1: Alkylation of Benzylamine

This method involves the direct alkylation of benzylamine with chloroacetaldehyde dimethyl acetal in an aqueous medium.

-

Reaction Scheme:

-

Detailed Protocol:

-

Charge a reaction flask with benzylamine (0.927 kg), chloroacetaldehyde dimethyl acetal (0.909 kg), and a solution of sodium hydroxide (0.35 kg) in water (2.72 L).

-

Stir the mixture at 25-30°C for 10-15 minutes.

-

Heat the reaction mass to 100-102°C and maintain stirring for 30 hours.

-

After the reaction is complete, allow the mixture to cool and settle for 30 minutes.

-

Separate the organic and aqueous layers. The organic layer contains the desired product.

-

Method 2: Reductive Amination

This two-step, one-pot synthesis involves the formation of an imine intermediate from benzaldehyde and 2,2-dimethoxyethylamine, followed by its in-situ reduction.

-

Reaction Scheme:

-

Detailed Protocol:

-

In a reaction vessel, dissolve benzaldehyde (1 equivalent) in ethanol.

-

Add 2,2-dimethoxyethylamine (1 equivalent) to the solution and stir at 20°C for 12 hours to form the imine intermediate.

-

Cool the reaction mixture to 0°C.

-

Slowly add sodium borohydride (1.1 equivalents) to the mixture.

-

Allow the reaction to warm to 20°C and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification

The crude this compound can be purified by vacuum distillation. Given its boiling point of 102°C at 1 Torr, this method is effective in removing non-volatile impurities and unreacted starting materials.

Alternatively, for smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Spectral Data (Predicted)

Due to the limited availability of public domain spectral data for this compound, the following are predicted values based on its chemical structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 (multiplet) | m | 5H | Aromatic protons (C₆H₅) |

| ~ 4.5 (triplet) | t | 1H | CH(OCH₃)₂ |

| ~ 3.8 (singlet) | s | 2H | C₆H₅CH₂ |

| ~ 3.4 (singlet) | s | 6H | OCH₃ |

| ~ 2.8 (doublet) | d | 2H | NHCH₂ |

| ~ 2.0 (broad singlet) | br s | 1H | NH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Aromatic C (quaternary) |

| ~ 128.5 | Aromatic CH |

| ~ 128.2 | Aromatic CH |

| ~ 127.0 | Aromatic CH |

| ~ 104 | CH(OCH₃)₂ |

| ~ 54 | OCH₃ |

| ~ 53 | C₆H₅CH₂ |

| ~ 51 | NHCH₂ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300-3400 (broad) | N-H stretch |

| ~ 3030, 3060 | Aromatic C-H stretch |

| ~ 2800-3000 | Aliphatic C-H stretch |

| ~ 1600, 1495, 1450 | Aromatic C=C stretch |

| ~ 1120, 1070 | C-O stretch (acetal) |

| ~ 700-750 | Aromatic C-H bend (monosubstituted) |

MS (Mass Spectrometry)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 195. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃, m/z = 164), and cleavage of the C-C bond alpha to the nitrogen, leading to the formation of a benzyl cation (C₇H₇⁺, m/z = 91) or a tropylium ion.

Applications in Drug Development

This compound is a valuable building block in the synthesis of complex heterocyclic molecules with therapeutic applications.

Synthesis of Antimalarial Agents

This compound is utilized in the preparation of guanidylimidazole and guanidylimidazoline derivatives, which have shown potential as antimalarial agents.[3][4] The benzyl group can serve as a protecting group or as part of the final molecular scaffold.

Intermediate in Praziquantel Synthesis

A significant application of this compound is as a key intermediate in the synthesis of Praziquantel, a widely used anthelmintic drug for treating schistosomiasis and other parasitic worm infections.[4]

Signaling Pathways and Biological Activity

Currently, there is no publicly available scientific literature that describes the direct involvement of this compound in any specific biological signaling pathways. Its primary role reported in the literature is that of a synthetic intermediate. Further research would be required to investigate any potential biological activity of the compound itself.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[5] It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[5]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described.

Caption: Synthetic workflow for the alkylation of benzylamine.

Caption: Synthetic workflow for the reductive amination of benzaldehyde.

Conclusion

This compound is a versatile and important intermediate in organic synthesis, particularly in the pharmaceutical industry. The synthetic routes described provide efficient methods for its preparation. While its direct biological activity is not yet established, its role as a precursor to life-saving medications underscores its significance in drug development. Further research into its properties and potential applications is warranted.

References

An In-depth Technical Guide to n-Benzyl-2,2-dimethoxyethanamine (CAS 54879-88-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Benzyl-2,2-dimethoxyethanamine is a key chemical intermediate with significant applications in pharmaceutical synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its primary roles as a precursor in the development of antimalarial agents and as a known process impurity in the manufacturing of the anthelmintic drug Praziquantel. This document aims to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development by consolidating critical technical data, experimental procedures, and process workflows.

Chemical and Physical Properties

This compound is a substituted secondary amine. Its core structure consists of a benzyl group and a 2,2-dimethoxyethyl group attached to a nitrogen atom. The presence of the acetal functional group makes it a useful building block in various synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54879-88-8 | [1] |

| Molecular Formula | C₁₁H₁₇NO₂ | [2] |

| Molecular Weight | 195.26 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or powder | [1][3] |

| Boiling Point | 102 °C at 1 Torr | [1] |

| Density | 1.008 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 7.30 ± 0.29 (Predicted) | [1] |

| Storage Conditions | 2-8°C, Refrigerator, Protect from light | [1] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Benzyl-2,2-dimethoxyethan-1-amine, Benzenemethanamine, N-(2,2-dimethoxyethyl)-, Acetaldehyde, benzylamino-, dimethyl acetal | |

| MDL Number | MFCD00963826 | |

| InChI Key | LODLUMZUJRFPLU-UHFFFAOYSA-N | [4] |

| SMILES | COC(OC)CNCC1=CC=CC=C1 | [4] |

Spectroscopic Data:

Comprehensive analytical data including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound are available from various commercial suppliers.[4][5] Researchers are advised to consult the certificates of analysis from their respective suppliers for detailed spectral information.

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are well-documented.

Reductive Amination of Benzaldehyde with 2,2-Dimethoxyethanamine

This method involves the formation of an imine intermediate from benzaldehyde and 2,2-dimethoxyethanamine, followed by in-situ reduction to the target secondary amine.

Experimental Protocol:

-

Imine Formation: Dissolve benzaldehyde (1.0 eq) and 2,2-dimethoxyethanamine (1.0 eq) in a suitable solvent such as methanol or ethanol. Stir the mixture at room temperature for several hours to facilitate the formation of the N-benzylidene-2,2-dimethoxyethanamine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution.

-

Work-up and Purification: After the reduction is complete, quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Nucleophilic Substitution of 2-Bromo-1,1-dimethoxyethane with Benzylamine

This route involves the direct alkylation of benzylamine with an appropriate electrophile.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine benzylamine (1.0 eq), 2-bromo-1,1-dimethoxyethane (1.0 eq), and a base such as potassium carbonate or triethylamine in a suitable solvent like acetonitrile or DMF.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 60 to 80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and unreacted starting materials. Dry the organic layer and concentrate to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Applications in Pharmaceutical Synthesis

Intermediate in the Synthesis of Antimalarial Agents

This compound is a crucial building block in the synthesis of guanidylimidazole and guanidylimidazoline derivatives, which have shown potential as antimalarial agents.[6][1] The synthesis involves the conversion of the amine functionality into a guanidine group and subsequent cyclization to form the heterocyclic core.

Process Intermediate and Impurity in Praziquantel Synthesis

This compound is a known intermediate in some manufacturing processes of Praziquantel, a widely used anthelmintic drug.[7][8] Its presence in the final drug product is considered an impurity and is therefore strictly controlled. Understanding the synthetic pathway that involves this intermediate is crucial for process optimization and quality control.

A patented process for Praziquantel synthesis outlines a convergent approach where this compound is a key reactant.[7][8] The workflow for this synthesis is depicted in the following diagram.

Figure 1: Praziquantel Synthesis Workflow.

This diagram illustrates how this compound serves as a key building block in a multi-step synthesis of Praziquantel. Its reaction with 2-chloro-N-phenethylacetamide forms a crucial carbon-nitrogen bond, leading to a precursor that undergoes subsequent debenzylation, cyclization, and acylation to yield the final drug substance.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

Table 3: Hazard and Precautionary Statements

| Category | Statements |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with established utility in the synthesis of pharmaceuticals. Its role as a precursor to potential antimalarial compounds highlights its importance in drug discovery, while its function as an intermediate in the synthesis of Praziquantel underscores the need for a thorough understanding of its properties for process control and impurity profiling. The synthetic protocols and data presented in this guide are intended to support the research and development efforts of scientists in the pharmaceutical and chemical industries.

References

- 1. This compound | 54879-88-8 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound, 95% 54879-88-8 manufacturers in India | this compound, 95% - India with worldwide shipping [ottokemi.com]

- 4. 54879-88-8 | this compound | Aryls | Ambeed.com [ambeed.com]

- 5. This compound(54879-88-8) 1H NMR [m.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. US8754215B2 - Process for the preparation of praziquantel - Google Patents [patents.google.com]

- 8. EP2651225A2 - A process for preparation of praziquantel - Google Patents [patents.google.com]

In-Depth Technical Guide: Molecular Weight of n-Benzyl-2,2-dimethoxyethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused analysis of the molecular weight of n-Benzyl-2,2-dimethoxyethanamine, a compound relevant in various chemical research and pharmaceutical development contexts.

Molecular Composition and Weight

This compound is an organic compound with the chemical formula C₁₁H₁₇NO₂.[1][2][3][4] Its molecular weight is a fundamental property, essential for stoichiometric calculations in chemical reactions, preparation of solutions, and analytical characterizations.

The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The calculation is based on the number of atoms of each element present in the molecule and their respective standard atomic weights.

Table 1: Atomic Composition and Molecular Weight Calculation for this compound

| Element | Symbol | Atomic Count | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 11 | ~12.011[5][6][7] | 132.121 |

| Hydrogen | H | 17 | ~1.008[8][9][10][11] | 17.136 |

| Nitrogen | N | 1 | ~14.007[12][13][14][15][16] | 14.007 |

| Oxygen | O | 2 | ~15.999[17][18][19][20] | 31.998 |

| Total | ~195.262 |

The calculated molecular weight of this compound is approximately 195.26 g/mol .[1][2][3][4]

Experimental Protocols and Signaling Pathways

The determination of molecular weight for a specific compound like this compound is a standard calculation based on its established molecular formula. As this is a fundamental chemical property, detailed experimental protocols for its determination are not typically presented in this context. The value is consistently verified through techniques such as mass spectrometry during routine chemical analysis.

Signaling pathways are associated with the biological activity of molecules. As this document is strictly focused on the core physicochemical property of molecular weight, a discussion of signaling pathways is not applicable.

Logical Relationship Diagram

The following diagram illustrates the logical process for determining the molecular weight of a chemical compound.

Caption: Workflow for Molecular Weight Determination.

References

- 1. This compound, 95% 54879-88-8 India [ottokemi.com]

- 2. This compound | 54879-88-8 [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 54879-88-8 | India [ottokemi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. byjus.com [byjus.com]

- 7. Atomic/Molar mass [westfield.ma.edu]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Nitrogen - Wikipedia [en.wikipedia.org]

- 13. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. youtube.com [youtube.com]

- 15. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. princeton.edu [princeton.edu]

- 18. Oxygen - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. Oxygen, atomic [webbook.nist.gov]

An In-Depth Technical Guide to N-Benzyl-2,2-dimethoxyethanamine: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Benzyl-2,2-dimethoxyethanamine, a key intermediate in the synthesis of novel therapeutic agents. This document details its chemical structure, physical properties, experimental protocols for its synthesis, and its application in the development of antimalarial compounds.

Chemical Identity and Properties

This compound is a secondary amine featuring a benzyl group and a dimethoxyacetal functional group. Its chemical identity and key physical properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | N-(2,2-dimethoxyethyl)benzenemethanamine | [1] |

| CAS Number | 54879-88-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₇NO₂ | [2] |

| Molecular Weight | 195.26 g/mol | [2][3] |

| Canonical SMILES | COC(CNCC1=CC=CC=C1)OC | N/A |

| Appearance | Liquid | [3] |

| Boiling Point | 257.7 °C at 760 mmHg | N/A |

| Density | 1.008 g/cm³ | N/A |

| Flash Point | 105.8 °C | N/A |

| pKa (Predicted) | 7.30 ± 0.29 | N/A |

Synthesis of this compound

The synthesis of this compound is crucial for its use as a building block in more complex molecules. A robust and high-yield method involves the reaction of benzylamine with 1-bromo-2,2-dimethoxyethane.

Experimental Protocol: Alkylation of Benzylamine

This protocol is adapted from the procedures described for the synthesis of precursors in the development of antimalarial agents.[4]

Materials:

-

Benzylamine

-

1-bromo-2,2-dimethoxyethane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of benzylamine (1.0 equivalent) in acetonitrile, add anhydrous potassium carbonate (2.0 equivalents) and 1-bromo-2,2-dimethoxyethane (1.1 equivalents).

-

Heat the reaction mixture to 80 °C and stir for 18 hours under an inert atmosphere in a sealed tube.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as an oil.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through standard spectroscopic methods. The expected data is presented below, based on the analysis of its structure.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ ~7.35-7.20 (m, 5H, Ar-H), 3.80 (s, 2H, Ar-CH₂), 4.40 (t, 1H, CH(OMe)₂), 3.35 (s, 6H, OCH₃), 2.80 (d, 2H, N-CH₂) |

| ¹³C NMR (CDCl₃) | δ ~140 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 104.0 (CH(OMe)₂), 54.0 (OCH₃), 53.5 (Ar-CH₂), 51.0 (N-CH₂) |

| Mass Spec. (EI) | m/z (%): 195 (M⁺), 164 ([M-OCH₃]⁺), 120 ([M-CH(OMe)₂]⁺), 91 (C₇H₇⁺, 100%) |

| Infrared (IR) | ν (cm⁻¹): ~3350 (N-H stretch), 3030 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1120, 1070 (C-O stretch, acetal) |

Application in Drug Development

This compound is a critical intermediate in the synthesis of guanidylimidazole and guanidylimidazoline derivatives, which have been investigated for their potential as antimalarial agents.[1][4]

Synthetic Pathway to Antimalarial Precursors

The primary amine of this compound serves as a nucleophile in the construction of more complex heterocyclic systems. The dimethoxyacetal group acts as a masked aldehyde, which can be deprotected under acidic conditions to participate in cyclization reactions, forming imidazole or imidazoline rings.

Caption: Synthetic route from this compound to antimalarial agents.

Mechanism of Action of Derived Antimalarials

While this compound itself is not biologically active, the guanidine-containing compounds derived from it have shown activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[4] The precise mechanism of action for these specific guanidylimidazole derivatives is still under investigation. However, many antimalarial agents disrupt essential biochemical pathways in the parasite. One such target is the parasite's purine salvage pathway, which is critical for its survival as it cannot synthesize purines de novo. The guanidinium group is known to interact with biological transporters and enzymes, and it is hypothesized that these derivatives may interfere with vital nutrient uptake or enzymatic processes within the parasite.[5] Other potential mechanisms for related compounds include the disruption of the parasite's redox homeostasis or inhibition of key enzymes like dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate. The synthetic protocols for its preparation are well-established, and its structure has been confirmed through various spectroscopic techniques. Its primary significance in the field of drug development lies in its role as a precursor to complex heterocyclic molecules, particularly guanidylimidazole and guanidylimidazoline derivatives with demonstrated antimalarial properties. Further research into the mechanism of action of these derivatives could lead to the development of new and effective treatments for malaria.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound, 95% 54879-88-8 India [ottokemi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Marine Guanidine Alkaloids Inhibit Malaria Parasites Development in In Vitro, In Vivo and Ex Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: n-Benzyl-2,2-dimethoxyethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-2,2-dimethoxyethanamine is a versatile chemical intermediate with significant applications in synthetic organic chemistry, most notably as a precursor in the development of novel therapeutic agents. Its utility is particularly highlighted in the synthesis of guanidylimidazole and guanidylimidazoline derivatives, which have shown promise as antimalarial agents.[1][2] This guide provides a comprehensive overview of this compound, including its chemical identity, physical and chemical properties, plausible synthetic protocols, and its role in the broader context of antimalarial drug discovery.

Chemical Identity and Synonyms

Correctly identifying a chemical compound is crucial for accessing relevant literature and safety information. This compound is known by several synonyms, and its key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 54879-88-8 |

| Linear Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol [2] |

| Synonyms | N-Benzyl-2,2-dimethoxyethan-1-amine, Benzenemethanamine, N-(2,2-dimethoxyethyl)-, Acetaldehyde, benzylamino-, dimethyl acetal, N-(2,2-Dimethoxyethyl)benzenemethanamine, Benzylaminoacetaldehyde dimethyl acetal |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Appearance | Liquid |

| Boiling Point | 257.7 °C at 760 mmHg |

| Density | 1.008 g/cm³ |

| Flash Point | 105.8 °C |

| Vapor Pressure | 0.0144 mmHg at 25°C |

| pKa (Predicted) | 7.30 ± 0.29 |

| LogP | 1.786 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 6 |

| Storage Temperature | Room temperature, in a dark, inert atmosphere |

Synthesis of this compound

Two primary synthetic routes for this compound are prevalent in the literature: nucleophilic substitution and reductive amination.

Experimental Protocol 1: Nucleophilic Substitution

This method involves the reaction of benzylamine with a halo-acetaldehyde dimethyl acetal, such as 1-bromo-2,2-dimethoxyethane.

Materials:

-

Benzylamine

-

1-Bromo-2,2-dimethoxyethane

-

Inert solvent (e.g., N,N-Dimethylformamide - DMF)

-

Base (e.g., Potassium carbonate)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of benzylamine (1.0 equivalent) in an inert solvent such as DMF, add a base like potassium carbonate (2.0 equivalents).

-

Add 1-bromo-2,2-dimethoxyethane (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to 80 °C in a sealed tube under an inert atmosphere for 18 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Experimental Protocol 2: Reductive Amination

This approach involves the reaction of 2,2-dimethoxyethylamine with benzaldehyde to form an imine, which is then reduced to the target amine.

Materials:

-

2,2-Dimethoxyethylamine

-

Benzaldehyde

-

Ethanol

-

Sodium borohydride

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,2-dimethoxyethylamine (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol.

-

Stir the mixture at 20 °C for 12 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature between 0 and 20 °C.

-

Stir the reaction for an additional 4 hours at 20 °C.

-

Quench the reaction by the careful addition of 1M hydrochloric acid until the pH is acidic.

-

Basify the mixture with a sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation or column chromatography.

Application in Antimalarial Drug Development

This compound serves as a key building block in the synthesis of guanidylimidazole and guanidylimidazoline derivatives, which are being investigated as potential antimalarial agents.[1][2] The development of new antimalarials is a critical area of research due to the emergence of drug-resistant strains of the malaria parasite.

The Antimalarial Drug Development Pipeline

The journey of a potential antimalarial compound from the laboratory to clinical use is a long and rigorous process, typically divided into several key stages:

-

Discovery and Development: This initial phase involves identifying and optimizing lead compounds that show activity against the malaria parasite.

-

Preclinical Research: The selected compounds undergo extensive laboratory and animal testing to assess their safety and efficacy before they can be tested in humans.

-

Clinical Research (Phase I-III): Human trials are conducted in three phases to evaluate the drug's safety, optimal dosage, and effectiveness compared to existing treatments.

-

Regulatory Review: Regulatory bodies like the FDA review all the data from preclinical and clinical trials to decide whether to approve the drug for public use.

-

Post-Market Safety Monitoring (Phase IV): After a drug is approved, its long-term safety and effectiveness are continuously monitored.

Generalized Synthetic Scheme for Guanidylimidazoline-based Antimalarials

Visualizations

Synthesis Workflow: Reductive Amination

Caption: Reductive amination workflow for the synthesis of this compound.

Antimalarial Drug Development Pathway

Caption: The sequential phases of the antimalarial drug development pipeline.

References

Spectroscopic and Synthetic Profile of n-Benzyl-2,2-dimethoxyethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the chemical compound n-Benzyl-2,2-dimethoxyethanamine. While complete, publicly accessible primary spectroscopic data sets are limited, this document compiles known physical properties and presents representative experimental protocols and data formats relevant to researchers in the fields of medicinal chemistry and drug development. The compound is noted for its use in the preparation of guanidylimidazole and guanidylimidazoline derivatives as potential antimalarial agents.[1]

Physicochemical Properties

This compound is a liquid at room temperature with the molecular formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol . A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 54879-88-8 | [1][2] |

| Molecular Formula | C₁₁H₁₇NO₂ | [2] |

| Molecular Weight | 195.26 g/mol | [2] |

| Boiling Point | 257.7 °C at 760 mmHg | [2] |

| Density | 1.008 g/cm³ | [2] |

| Flash Point | 105.8 °C | [2] |

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through reductive amination, a common and effective method for forming carbon-nitrogen bonds. The general workflow, from synthesis to spectroscopic characterization, is outlined in the diagram below.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

-

Benzaldehyde

-

2,2-Dimethoxyethylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of benzaldehyde (1.0 eq) in dichloromethane (DCM), add 2,2-dimethoxyethylamine (1.05 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

Spectroscopic Analysis

The following are general procedures for obtaining spectroscopic data for a compound such as this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed on a salt plate (e.g., NaCl or KBr) for analysis.

-

Mass Spectrometry (MS): Mass spectral data is acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

Spectroscopic Data

Disclaimer: The following tables present representative spectroscopic data that would be expected for this compound based on its chemical structure. This data is illustrative, as detailed, publicly available spectra are not readily accessible.

Table 1: ¹H NMR Spectroscopic Data (Illustrative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 5H | Aromatic (C₆H₅) |

| 3.75 | s | 2H | -CH₂-Ph |

| 4.40 | t | 1H | -CH(OCH₃)₂ |

| 3.30 | s | 6H | -OCH₃ |

| 2.70 | d | 2H | -NH-CH₂- |

| 2.0 (broad) | s | 1H | -NH- |

Table 2: ¹³C NMR Spectroscopic Data (Illustrative)

| Chemical Shift (δ) ppm | Assignment |

| 139.5 | Aromatic C (quaternary) |

| 128.8 | Aromatic CH |

| 128.4 | Aromatic CH |

| 127.2 | Aromatic CH |

| 104.0 | -CH(OCH₃)₂ |

| 54.0 | -OCH₃ |

| 53.5 | -CH₂-Ph |

| 51.0 | -NH-CH₂- |

Table 3: Infrared (IR) Spectroscopic Data (Illustrative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | weak, broad | N-H stretch |

| 3030 | medium | Aromatic C-H stretch |

| 2950, 2850 | strong | Aliphatic C-H stretch |

| 1495, 1450 | medium | Aromatic C=C stretch |

| 1120, 1070 | strong | C-O stretch (acetal) |

| 740, 700 | strong | Aromatic C-H bend (monosubstituted) |

Table 4: Mass Spectrometry (MS) Data (Illustrative)

| m/z | Relative Intensity (%) | Assignment |

| 195 | 40 | [M]⁺ (Molecular Ion) |

| 164 | 20 | [M - OCH₃]⁺ |

| 120 | 100 | [M - CH(OCH₃)₂]⁺ |

| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |

| 75 | 60 | [CH(OCH₃)₂]⁺ |

References

In-depth Technical Guide: n-Benzyl-2,2-dimethoxyethanamine NMR Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

n-Benzyl-2,2-dimethoxyethanamine is a secondary amine containing a benzyl group and a dimethoxyacetal functionality. Such compounds are valuable intermediates in organic synthesis, potentially serving as precursors for more complex molecules in pharmaceutical and materials science research. The acetal group can act as a protected aldehyde, allowing for selective transformations at the amine functionality before deprotection and further reaction. Accurate NMR data is crucial for the unambiguous identification and characterization of this compound, ensuring purity and confirming its structure after synthesis.

Synthetic Methodologies

Two primary synthetic routes are commonly employed for the preparation of this compound:

-

Reductive Amination: This is a widely used method for forming carbon-nitrogen bonds. It involves the reaction of benzaldehyde with 2,2-dimethoxyethanamine to form an intermediate imine, which is subsequently reduced to the target secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is typically carried out in a suitable solvent such as methanol, ethanol, or dichloromethane.

-

N-Alkylation: This method involves the direct alkylation of benzylamine with a 2,2-dimethoxyethyl halide, such as 1-bromo-2,2-dimethoxyethane. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine or potassium carbonate, and the reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

General Experimental Protocol (Reductive Amination)

While a specific protocol for this compound is not available, a general procedure for reductive amination would involve the following steps:

-

Imine Formation: Benzaldehyde and 2,2-dimethoxyethanamine are dissolved in a suitable solvent (e.g., methanol). The reaction may be stirred at room temperature for a period ranging from a few hours to overnight to facilitate the formation of the imine.

-

Reduction: The reducing agent (e.g., sodium borohydride) is added portion-wise to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water or a saturated aqueous solution of sodium bicarbonate to remove any unreacted reagents and byproducts. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated.

-

Purification: The crude product is purified, typically by column chromatography on silica gel, to yield the pure this compound.

Predicted NMR Spectral Data

Although experimental data is not available, the expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on its structure and comparison with analogous compounds.

Predicted ¹H NMR Data

The following table summarizes the anticipated proton NMR signals for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.5 | Triplet | 1H | CH(OCH₃)₂ |

| ~ 3.8 | Singlet | 2H | N-CH₂-Ph |

| ~ 3.4 | Singlet | 6H | OCH₃ |

| ~ 2.8 | Doublet | 2H | N-CH₂-CH |

| ~ 2.0 | Singlet (broad) | 1H | NH |

Predicted ¹³C NMR Data

The following table summarizes the anticipated carbon NMR signals for this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Quaternary aromatic carbon (C-ipso) |

| ~ 128.5 | Aromatic CH |

| ~ 128.2 | Aromatic CH |

| ~ 127.0 | Aromatic CH |

| ~ 104 | CH(OCH₃)₂ |

| ~ 54 | OCH₃ |

| ~ 53 | N-CH₂-Ph |

| ~ 52 | N-CH₂-CH |

Experimental Workflow Diagram

The logical workflow for the synthesis and characterization of this compound via reductive amination is depicted below.

Caption: Synthetic and analytical workflow for this compound.

Conclusion

While a detailed experimental guide with complete NMR spectral data for this compound is not currently available in the public domain, this document provides a comprehensive overview of the likely synthetic routes and predicted NMR characteristics. Researchers and scientists working with this compound will need to perform their own synthesis and thorough characterization, using the information presented here as a foundational guide. The generation and publication of this data would be a valuable contribution to the chemical science community.

An In-depth Technical Guide to the Infrared Spectrum of n-Benzyl-2,2-dimethoxyethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of n-Benzyl-2,2-dimethoxyethanamine (CAS No: 54879-88-8).[1][2][3][4] This compound is utilized in the synthesis of guanidylimidazole and guanidylimidazoline derivatives as potential antimalarial agents.[1][2][4] Infrared spectroscopy is a critical analytical technique for the structural elucidation and purity confirmation of such molecules by identifying their key functional groups.

The structure of this compound contains a secondary amine, a benzene ring, an aliphatic carbon chain, and a dimethoxy acetal group. Each of these components produces characteristic absorption bands in the infrared spectrum, allowing for its unambiguous identification.

Predicted Infrared Absorption Data

The following table summarizes the principal infrared absorption bands anticipated for this compound. The vibrational modes of each functional group correspond to specific wavenumber regions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium |

| N-H Bend (Wag) | 910 - 665 | Strong, Broad | |

| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=C Stretch (in-ring) | 1600 - 1450 (multiple bands) | Medium to Weak | |

| C-H Out-of-Plane Bend | 770 - 730 and 710 - 690 | Strong | |

| Aliphatic Chains | Aliphatic C-H Stretch | 2990 - 2850 | Medium to Strong |

| CH₂ Bend (Scissoring) | ~1465 | Medium | |

| Acetal Group | C-O Stretch | 1200 - 1020 (multiple strong bands) | Strong |

| C-N Bond | C-N Stretch | 1250 - 1020 | Medium to Weak |

Analysis of Key Spectral Features

The FTIR spectrum of this compound can be interpreted by analyzing distinct regions:

-

3500 - 3000 cm⁻¹ Region: This region is dominated by N-H and C-H stretching vibrations.

-

A single, relatively weak and sharp absorption band is expected between 3350-3310 cm⁻¹ corresponding to the N-H stretch of the secondary amine.[5][6][7] Unlike the broad O-H bands from alcohols, amine N-H stretches are typically less intense and sharper.[5][6]

-

Just above 3000 cm⁻¹, peaks arising from the C-H stretching of the benzene ring will appear.

-

Below 3000 cm⁻¹, stronger absorptions from the asymmetric and symmetric stretching of the aliphatic CH₂ and CH₃ (methoxy) groups will be visible.[7]

-

-

1650 - 1450 cm⁻¹ Region: This area, often called the "fingerprint region," reveals aromatic ring and aliphatic bending vibrations.

-

Several medium-to-weak bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the benzene ring.

-

A medium-intensity band around 1465 cm⁻¹ is attributable to the scissoring (bending) vibration of the aliphatic CH₂ groups.

-

-

1250 - 1000 cm⁻¹ Region: This region is particularly diagnostic for this molecule due to the presence of the acetal group.

-

The most prominent features here will be several strong absorption bands associated with the C-O stretching of the dimethoxy acetal. Acetals are known to exhibit multiple strong bands in the 1200-1020 cm⁻¹ range.[8]

-

The C-N stretching vibration of the aliphatic amine is also found in this region (1250-1020 cm⁻¹), but it may be obscured by the very strong C-O absorptions.[6]

-

-

Below 900 cm⁻¹ Region: This part of the spectrum is useful for confirming the substitution pattern of the benzene ring.

-

A strong, broad band between 910-665 cm⁻¹ can be attributed to the out-of-plane N-H wagging of the secondary amine.[6]

-

Strong peaks resulting from C-H out-of-plane bending confirm the monosubstituted benzene ring. Typically, two strong bands appear: one between 770-730 cm⁻¹ and another between 710-690 cm⁻¹.

-

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol details the methodology for obtaining a high-quality FTIR spectrum of liquid this compound using a modern spectrometer, such as one equipped with an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain the infrared spectrum of neat (undiluted) this compound.

Apparatus and Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27 or similar).[9]

-

ATR Accessory with a crystal (e.g., diamond or zinc selenide).

-

Sample of this compound (liquid).

-

Pasteur pipette or dropper.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free laboratory wipes.

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample chamber should be closed to allow the internal atmosphere to purge with dry air or nitrogen, minimizing interference from atmospheric water and CO₂.

-

Background Spectrum Acquisition:

-

Before introducing the sample, a background spectrum must be collected. This measures the spectrum of the ambient environment and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

Ensure the ATR crystal surface is clean and dry. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to fully evaporate.

-

Lower the ATR press arm to ensure consistent pressure, if applicable.

-

Using the instrument's software, initiate the command to collect the background scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Lift the ATR press arm.

-

Using a clean Pasteur pipette, place a single drop of this compound onto the center of the ATR crystal.[10] The drop should be just large enough to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Carefully lower the press arm to apply consistent pressure to the liquid sample, ensuring good contact between the sample and the crystal.

-

Using the instrument's software, initiate the command to collect the sample spectrum. Use the same number of scans as for the background measurement to ensure proper subtraction.

-

The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be displayed as % Transmittance or Absorbance versus Wavenumber (cm⁻¹).

-

Label the significant peaks corresponding to the functional groups detailed in the data table above.

-

Ensure the baseline is flat and correct it using the software's baseline correction tools if necessary.

-

-

Cleaning:

-

Lift the press arm and thoroughly clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent like isopropanol.

-

Perform a final wipe with a clean, dry cloth to ensure no residue remains for the next user.

-

Logical Workflow: From Structure to Spectrum

The following diagram illustrates the logical relationship between the distinct structural motifs of this compound and their corresponding regions of absorption in an infrared spectrum.

Caption: Correlation of molecular functional groups to their IR spectral regions.

References

- 1. lookchem.com [lookchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound, 95% 54879-88-8 manufacturers in India | this compound, 95% - India with worldwide shipping [ottokemi.com]

- 4. This compound | 54879-88-8 [chemicalbook.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. wikieducator.org [wikieducator.org]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. Chemistry: Ketals and acetals infrared spectra [openchemistryhelp.blogspot.com]

- 9. N-Benzylethylenediamine | C9H14N2 | CID 77801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Mass Spectrometry of n-Benzyl-2,2-dimethoxyethanamine

This technical guide provides a detailed overview of the mass spectrometry of n-Benzyl-2,2-dimethoxyethanamine, catering to researchers, scientists, and professionals in drug development. The document outlines predicted fragmentation patterns, experimental protocols for analysis, and key mass spectral data.

Predicted Mass Spectrum and Fragmentation Data

While a publicly available, experimentally verified mass spectrum for this compound is not readily accessible in scientific literature, a predicted fragmentation pattern can be inferred based on the analysis of structurally similar compounds, such as N-benzyl-2-methoxyethanamine, and general principles of mass spectrometry. The primary fragmentation is expected to occur via alpha-cleavage, a common pathway for amines.

The key predicted mass fragments for this compound are summarized in the table below.

| Predicted Fragment | m/z (Mass-to-Charge Ratio) | Proposed Structure | Significance |

| Tropylium ion | 91 | [C₇H₇]⁺ | Base peak, characteristic of benzyl compounds. |

| Iminium ion | 104 | [CH(OCH₃)₂CH₂NHCH₂]⁺ | Result of cleavage alpha to the nitrogen. |

| Dimethoxymethyl cation | 75 | [CH(OCH₃)₂]⁺ | Indicates the dimethoxyethyl moiety. |

| Methoxyethylaminomethyl radical cation | 88 | [CH₂(OCH₃)CH₂NHCH₂]⁺ | |

| Molecular Ion | 195 | [C₁₁H₁₇NO₂]⁺ | The intact molecule with one electron removed. |

Predicted Fragmentation Pathway

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is anticipated to proceed through several key steps, primarily initiated by the ionization of the nitrogen atom. The subsequent fragmentation is dominated by cleavage of the C-C bond alpha to the nitrogen, which is the most labile site.

A significant fragmentation pathway involves the formation of the stable tropylium ion (m/z 91), which is often the base peak in the mass spectra of benzyl-containing compounds. Another major fragmentation route is the cleavage of the bond between the benzyl group and the nitrogen atom, leading to the formation of an iminium ion.

An In-depth Technical Guide to the Physical Characteristics of n-Benzyl-2,2-dimethoxyethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of n-Benzyl-2,2-dimethoxyethanamine, a versatile intermediate compound utilized in the synthesis of pharmacologically active molecules, including antimalarial agents.[1][2] This document compiles available data on its physical properties, outlines general experimental protocols for their determination, and presents a logical synthesis workflow for its application in medicinal chemistry.

Core Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₁₁H₁₇NO₂.[3] Its chemical structure features a benzyl group attached to an amine, which is further substituted with a 2,2-dimethoxyethyl group. This combination of aromatic and aliphatic moieties, along with the presence of heteroatoms, dictates its physical and chemical behavior.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound based on available data. It is important to note the discrepancy in the reported boiling points, which may be attributed to the different pressure conditions under which they were measured.

| Property | Value | Source(s) |

| Molecular Weight | 195.26 g/mol | [3] |

| Boiling Point | 257.7 °C at 760 mmHg 102 °C at 1 Torr | [3] |

| Density | 1.008 g/cm³ | [3] |

| Flash Point | 105.8 °C | [3] |

| Vapor Pressure | 0.0144 mmHg at 25 °C | [3] |

| Predicted pKa | 7.30 ± 0.29 | [3] |

| LogP | 1.786 | [3] |

Note on Boiling Point Discrepancy: The significant difference in boiling points (257.7 °C at 760 mmHg and 102 °C at 1 Torr) highlights the strong dependence of this property on pressure. The lower boiling point at reduced pressure (1 Torr) is a common characteristic of organic compounds and is often utilized in vacuum distillation to purify substances that decompose at their atmospheric boiling point.

Experimental Protocols for Physical Characterization

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary method.

Materials:

-

Thiele tube or similar heating apparatus (e.g., oil bath, melting point apparatus with boiling point function)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

The heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6]

Determination of Melting Point (for solid derivatives)

Should this compound be a liquid at room temperature, this protocol would apply to its solid derivatives. The melting point is the temperature at which a substance changes from a solid to a liquid state. It is a crucial indicator of purity.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (open at both ends)

-

Solid sample

-

Spatula

Procedure:

-

A small amount of the finely powdered solid sample is packed into a capillary tube to a height of 2-3 mm.

-

The packed capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.[7]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[8]

-

For a pure compound, the melting range is typically narrow (0.5-2 °C).

Application in Synthesis: A Workflow Example

This compound serves as a key building block in the synthesis of more complex molecules, such as guanidylimidazole and guanidylimidazoline derivatives, which have shown potential as antimalarial agents.[1][2] The following diagram illustrates a plausible synthetic workflow starting from this compound.

Caption: Synthetic pathway from this compound to a potential antimalarial agent.

References

- 1. This compound | 54879-88-8 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. pennwest.edu [pennwest.edu]

In-Depth Technical Guide: Safety and Handling of n-Benzyl-2,2-dimethoxyethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for n-Benzyl-2,2-dimethoxyethanamine (CAS No. 54879-88-8). The information is intended to support laboratory research and drug development activities by promoting safe practices and ensuring personnel safety.

Chemical and Physical Properties

This compound is a colorless liquid utilized as an intermediate in the synthesis of various compounds, notably in the preparation of guanidylimidazole and guanidylimidazoline derivatives with potential antimalarial properties.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 54879-88-8 | [1][4] |

| Molecular Formula | C₁₁H₁₇NO₂ | [1][4] |

| Molecular Weight | 195.26 g/mol | [1][4] |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | 257.7 °C at 760 mmHg | [1] |

| Flash Point | 105.8 °C | [1] |

| Density | 1.008 g/cm³ | [1] |

| Storage Temperature | Room temperature; 2-8°C for long-term storage | [2][4] |

Hazard Identification and Classification

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

The exclamation mark pictogram is associated with these hazards.[5]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when working with this compound.

| PPE Type | Specification |

| Eye Protection | Safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | A self-contained breathing apparatus should be used when handling large quantities or in poorly ventilated areas.[4] |

Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid the generation and inhalation of vapors or aerosols.[4]

Storage

Store in a tightly closed container in a dry and well-ventilated place.[6] It can be stored at room temperature for short periods, with refrigeration at 2-8°C recommended for longer-term storage.[2][4]

Incompatible Materials

Keep away from strong oxidizing agents and strong acids.[6]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. Seek medical attention.[4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] If contact lenses are worn, remove them if possible. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[4][6] |

Fire-Fighting Measures

Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish fires.[4] Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

Accidental Release Measures

In case of a spill, evacuate the area and ensure adequate ventilation.[4] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[6] Do not allow the product to enter drains.[4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate key workflows and logical relationships relevant to the handling and use of this compound.

Caption: Standard Laboratory Workflow for using this compound.

Caption: Spill Response Protocol for this compound.

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. The Material Safety Data Sheet indicates that the LD50/LC50 data is not available.[4] Therefore, it is imperative to handle this compound with the utmost care, assuming it to be potentially toxic.

Disposal Considerations

All waste materials contaminated with this compound should be treated as hazardous waste.[6] Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[4]

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards. By adhering to the safety protocols outlined in this guide, researchers and drug development professionals can minimize risks and ensure a safe working environment. The lack of comprehensive toxicological data underscores the importance of a cautious and well-informed approach to its use in the laboratory.

References

- 1. lookchem.com [lookchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 54879-88-8 [chemicalbook.com]

- 4. chemicea.com [chemicea.com]

- 5. This compound, 95% 54879-88-8 manufacturers in India | this compound, 95% - India with worldwide shipping [ottokemi.com]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Application Notes: Synthesis of n-Benzyl-2,2-dimethoxyethanamine

Introduction

n-Benzyl-2,2-dimethoxyethanamine is a valuable secondary amine intermediate in organic synthesis. Its primary application lies in the preparation of guanidylimidazole and guanidylimidazoline derivatives, which have shown potential as antimalarial agents[1][2][3]. The acetal functional group serves as a protected aldehyde, which can be deprotected under acidic conditions for further chemical transformations. This document provides detailed protocols for the synthesis of this compound via reductive amination, along with its physicochemical properties and safety information.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇NO₂ | [4] |

| Molecular Weight | 195.26 g/mol | [4] |

| Appearance | Liquid | [4][5] |

| Boiling Point | 257.7°C at 760 mmHg | [1] |

| Density | 1.008 g/cm³ | [1] |

| Flash Point | 105.8°C | [1] |

| Refractive Index | n20/D 1.417 (lit.) | [6] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [2][5] |

Safety and Handling

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4][5]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS)[5].

Experimental Protocols

The synthesis of this compound can be effectively achieved via the reductive amination of benzaldehyde with 2,2-dimethoxyethylamine. This method offers a high yield of 95%[1].

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity |

| Benzaldehyde | 100-52-7 | 106.12 g/mol | 10.61 g (0.1 mol) |

| 2,2-Dimethoxyethylamine | 22483-09-6 | 105.14 g/mol | 10.51 g (0.1 mol) |

| Sodium borohydride | 16940-66-2 | 37.83 g/mol | 4.54 g (0.12 mol) |

| Ethanol | 64-17-5 | 46.07 g/mol | 200 mL |

| Diethyl ether | 60-29-7 | 74.12 g/mol | As needed |

| Saturated NaCl solution | N/A | N/A | As needed |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | As needed |

Procedure

-

Imine Formation:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (10.61 g, 0.1 mol) and 2,2-dimethoxyethylamine (10.51 g, 0.1 mol) in ethanol (100 mL).

-

Stir the reaction mixture at 20°C for 12 hours to facilitate the formation of the corresponding imine.

-

-

Reduction:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (4.54 g, 0.12 mol) portion-wise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 20°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water (50 mL).

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium chloride solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by vacuum distillation.

-

Characterization Data

The final product should be characterized to confirm its identity and purity. While specific spectral data is not provided in the search results, typical characterization would include:

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to aromatic protons of the benzyl group, the methoxy protons, the methylene protons, and the methine proton of the acetal. |

| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbons, the methylene carbons, and the methine carbon of the acetal. |

| Mass Spec (ESI-MS) | [M+H]⁺ peak at m/z = 196.13 |

| FT-IR | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C-O stretching of the acetal. |

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via reductive amination.

References

- 1. lookchem.com [lookchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 54879-88-8 [chemicalbook.com]

- 4. This compound, 95% 54879-88-8 manufacturers in India | this compound, 95% - India with worldwide shipping [ottokemi.com]

- 5. This compound | 54879-88-8 [sigmaaldrich.com]

- 6. 氨基乙醛缩二甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]

Application Note and Protocol: Synthesis of n-Benzyl-2,2-dimethoxyethanamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of n-Benzyl-2,2-dimethoxyethanamine, a key intermediate in the preparation of various pharmaceutical compounds, including antimalarial agents.[1][2][3] The synthesis is achieved through a reductive amination reaction between benzaldehyde and 2,2-dimethoxyethanamine using sodium triacetoxyborohydride as the reducing agent. This method is widely utilized for its mild conditions and high efficiency in C-N bond formation.[4] This protocol includes a comprehensive list of materials, a step-by-step experimental procedure, safety precautions, and quantitative data for all reagents involved.

Chemical Reaction Scheme

The synthesis proceeds via the formation of an imine intermediate from benzaldehyde and 2,2-dimethoxyethanamine, which is subsequently reduced in situ by sodium triacetoxyborohydride to yield the target secondary amine.

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents

A summary of the physical and chemical properties of the key reagents and the final product is provided below.

| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Boiling Point (°C) |

| Benzaldehyde | 100-52-7 | C₇H₆O | 106.12 | 1.044 | 178.1 |

| 2,2-Dimethoxyethanamine | 22483-09-6 | C₄H₁₁NO₂ | 105.14 | 0.965 | 135-139 |

| Sodium Triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | - | - |

| This compound | 54879-88-8 | C₁₁H₁₇NO₂ | 195.26[5] | 1.008[1] | 257.7[1] |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | 1.326 | 39.6 |

Experimental Protocol

This protocol details the reductive amination procedure for synthesizing this compound.

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas inlet

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv.).

-

Dissolve the benzaldehyde in anhydrous dichloromethane (DCM, 40 mL) and stir the solution under an inert atmosphere (Argon or Nitrogen).

-

Add 2,2-dimethoxyethanamine (1.16 g, 11.0 mmol, 1.1 equiv.) to the solution dropwise via syringe.

-

Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (2.54 g, 12.0 mmol, 1.2 equiv.) to the reaction mixture. Note: The addition may cause a slight exotherm.

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL).

-

Stir the biphasic mixture vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure liquid.[6]

Experimental Workflow

The following diagram illustrates the sequential steps of the synthesis protocol.

Caption: Workflow diagram for the synthesis of this compound.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate gloves, must be worn at all times.

| Compound | Hazard Statements | Recommended PPE |